molecular formula C19H26N2O B2729961 3-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide CAS No. 852136-16-4

3-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide

Cat. No.: B2729961
CAS No.: 852136-16-4
M. Wt: 298.43
InChI Key: VJAKVYIYLDEFKV-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and synthetic pharmaceuticals

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the propanamide linkage can be reduced to form corresponding amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The indole moiety is known to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide is unique due to its specific combination of a cyclohexyl group, an indole moiety, and a propanamide linkage. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

3-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-14-11-17-12-16(7-9-18(17)21-14)13-20-19(22)10-8-15-5-3-2-4-6-15/h7,9,11-12,15,21H,2-6,8,10,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAKVYIYLDEFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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